An In-Depth Technical Guide to 1,1,2-Trifluorobut-1-en-4-ol (CAS: 97168-13-3)
An In-Depth Technical Guide to 1,1,2-Trifluorobut-1-en-4-ol (CAS: 97168-13-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Building Blocks
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the vast arsenal of fluorinated synthons, molecules possessing both a fluorinated double bond and a reactive hydroxyl group offer exceptional versatility. 1,1,2-Trifluorobut-1-en-4-ol, with its trifluorovinyl moiety and primary alcohol, represents a valuable, yet under-documented, building block for the synthesis of complex pharmaceuticals and agrochemicals.[3] This guide provides a comprehensive technical overview of its properties, potential synthetic routes, predicted reactivity, and applications, offering insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
1,1,2-Trifluorobut-1-en-4-ol is a colorless liquid with a pungent odor.[3] Its fundamental properties are summarized below, providing a baseline for its handling and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 97168-13-3 | [4] |
| Molecular Formula | C₄H₅F₃O | [4] |
| Molecular Weight | 126.08 g/mol | [4] |
| Boiling Point | 93 °C | [3] |
| Density | 1.24 g/cm³ | [3] |
| Flash Point | 49.2 °C | [3] |
| Refractive Index | 1.359 | [3] |
| Predicted pKa | 14.37 ± 0.10 | [3] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene protons adjacent to the hydroxyl group (-CH₂OH) and the methylene protons adjacent to the trifluorovinyl group (-CH₂-CF=). The hydroxyl proton would appear as a broad singlet, exchangeable with D₂O.
-
¹³C NMR: The carbon spectrum would be characterized by signals for the two sp³ hybridized carbons, with the carbon bearing the hydroxyl group shifted downfield. The two sp² carbons of the double bond would exhibit complex splitting patterns due to C-F coupling.
-
¹⁹F NMR: This is the most definitive technique for characterizing this molecule. The ¹⁹F NMR spectrum would show complex splitting patterns for the three fluorine atoms on the double bond, arising from both geminal and vicinal F-F and H-F couplings. This allows for unambiguous confirmation of the trifluorovinyl moiety.
-
Mass Spectrometry: Electron ionization (EI) mass spectrometry would likely show the molecular ion peak (M⁺) at m/z 126, followed by fragmentation patterns corresponding to the loss of water, hydroxyl radicals, and cleavage of the carbon-carbon bonds.
Synthesis of 1,1,2-Trifluorobut-1-en-4-ol: Plausible Synthetic Strategies
Detailed, peer-reviewed synthetic protocols specifically for 1,1,2-Trifluorobut-1-en-4-ol are not prevalent in the scientific literature. However, based on established organofluorine and synthetic methodologies, several plausible routes can be proposed.
Strategy 1: Grignard Reaction with Ethylene Oxide
A classical and direct approach to primary alcohols is the ring-opening of ethylene oxide with a Grignard reagent.[5][6] This strategy can be adapted using a trifluorovinyl Grignard reagent.
Caption: Plausible synthesis via a trifluorovinyl Grignard reagent and ethylene oxide.
Causality of Experimental Choices:
-
Grignard Reagent: The trifluorovinyl Grignard reagent serves as a nucleophilic source of the trifluorovinyl moiety. Its formation from trifluorovinyl bromide and magnesium in an ether solvent like THF is a standard procedure.[7]
-
Ethylene Oxide: As a strained three-membered ring, ethylene oxide is an excellent electrophile for Grignard reagents, leading to a two-carbon extension of the chain and the formation of a primary alcohol after acidic workup.[6][8] This provides a direct and efficient route to the target structure.
Strategy 2: Modern Photochemical Cross-Coupling
Recent advancements in photoredox catalysis offer milder and more functional-group-tolerant methods for constructing complex molecules. A photoinduced decarboxylative and dehydrogenative cross-coupling could be envisioned.[9][10]
Caption: Conceptual photochemical route to fluorinated allylic alcohols.
Causality of Experimental Choices:
-
Starting Materials: This approach would utilize a suitable α-fluoroacrylic acid and ethanol. The photocatalyst, upon excitation with visible light, initiates a radical cascade.
-
Mechanism: The reaction proceeds through the generation of an alcohol-derived radical which then adds to the fluoroalkene. Subsequent decarboxylation and electron transfer steps yield the final fluorinated allylic alcohol.[9] This method is advantageous for its mild conditions and potential for high stereoselectivity.
Predicted Reactivity and Chemical Transformations
The chemical nature of 1,1,2-Trifluorobut-1-en-4-ol is dictated by the interplay between the primary alcohol and the electron-deficient trifluorovinyl group. This dual functionality makes it a versatile intermediate.
Caption: Predicted reactivity pathways for 1,1,2-Trifluorobut-1-en-4-ol.
-
Reactions of the Alcohol: The primary alcohol can undergo standard transformations. Oxidation using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) would yield the corresponding aldehyde. Esterification with acyl chlorides or anhydrides, and conversion to halides (e.g., using thionyl chloride) are also expected to proceed readily.
-
Reactions of the Trifluorovinyl Group: The electron-withdrawing nature of the fluorine atoms deactivates the double bond towards typical electrophilic addition. However, reactions with strong electrophiles or under radical conditions are possible. The trifluorovinyl moiety is also a key component in certain cycloaddition reactions and can be involved in transition metal-catalyzed cross-coupling reactions.
Applications in Pharmaceutical and Agrochemical Development
The true value of 1,1,2-Trifluorobut-1-en-4-ol lies in its potential as a precursor to more complex, high-value molecules.
Agrochemical Synthesis: The Case of Fluensulfone
While direct applications are scarce in the literature, a key example is the synthesis of the nematicide Fluensulfone. A structurally related precursor, 5-chloro-2-[(3,4,4-trifluoro-3-buten-l-yl)thio]-thiazole, is oxidized to form the active sulfone ingredient.[11] This demonstrates the utility of the 3,4,4-trifluorobut-3-enyl moiety in constructing bioactive agrochemicals. The synthesis involves a selective oxidation of the thioether to a sulfone, showcasing that the trifluorovinyl group is stable under these oxidative conditions.[11]
Potential in Medicinal Chemistry
The incorporation of the trifluoromethyl group is a well-established strategy to enhance the metabolic stability and cell permeability of drug candidates.[12] 1,1,2-Trifluorobut-1-en-4-ol provides a scaffold that can be elaborated into a variety of structures for drug discovery programs.
-
Bioisosteric Replacement: The vinyl fluorine groups can act as bioisosteres for amide bonds, potentially increasing peptidase resistance in peptide-based drugs.[9]
-
Access to Novel Scaffolds: The dual functionality allows for the introduction of the fluorinated butenol sidechain onto various heterocyclic cores, which are prevalent in pharmaceuticals. The alcohol can be used as a handle for ether or ester linkages, or it can be converted to an amine for further derivatization.
Safety and Handling
As with all fluorinated organic compounds, 1,1,2-Trifluorobut-1-en-4-ol should be handled with appropriate care in a well-ventilated fume hood.
-
General Hazards: It is considered a flammable liquid and can cause irritation to the skin, eyes, and respiratory system.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat.
-
Handling Precautions: Avoid breathing vapors. Wash hands thoroughly after handling.[13] In case of contact with eyes, rinse cautiously with water for several minutes.[13]
Conclusion
1,1,2-Trifluorobut-1-en-4-ol (CAS 97168-13-3) is a promising, albeit underutilized, fluorinated building block. Its combination of a reactive primary alcohol and a trifluorovinyl group provides a versatile platform for the synthesis of advanced materials, agrochemicals, and pharmaceuticals. While specific, published synthetic protocols and detailed spectroscopic data are limited, its chemical properties and reactivity can be reliably predicted based on the established principles of organofluorine chemistry. This guide provides a framework for researchers and drug development professionals to understand and harness the potential of this valuable synthon, encouraging further exploration into its reactivity and application in creating novel, high-performance molecules.
References
-
Lu, X.-Y., Gao, M.-T., Yu, L.-J., Pan, H.-Y., Zhang, X., Huang, R., Yang, K., Shui, F.-Y., Song, Y.-W., & Yang, G.-X. (2023). Synthesis of fluorinated allylic alcohols via photoinduced decarboxylative cross-coupling of α-fluoroacrylic acids and alcohols. Organic Chemistry Frontiers, 10(7), 1788-1794. [Link]
-
Organic Chemistry Frontiers. (2023). Synthesis of fluorinated allylic alcohols via photoinduced decarboxylative cross-coupling of α-fluoroacrylic acids and alcohols. RSC Publishing. [Link]
-
DTIC. (1989). Toxicology of Some Fluoro-Organic Compounds. [Link]
-
Organic Chemistry Portal. (n.d.). Allylic alcohol synthesis by addition. [Link]
-
Lu, X.-Y., et al. (2023). Synthesis of fluorinated allylic alcohols via photoinduced decarboxylative cross-coupling of α-fluoroacrylic acids and alcohols. Organic Chemistry Frontiers. [Link]
-
Organic Chemistry Portal. (n.d.). Allyl fluoride synthesis by fluorination. [Link]
-
Nature. (2024). A protocol for controlled reactivity shift in the 2,2-difluorovinyl motif used for selective S–18F and C–18F bond formation. [Link]
-
Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. [Link]
- Google Patents. (2020). WO2020141514A1 - Synthesis of 1,1,2-trifluoro-4-(substituted sufonyl)-but-1-ene.
-
Fluorine notes. (n.d.). Tetrafluoroethylene oxide and derivatives on its base. Part 1. [Link]
-
Unknown Source. (n.d.). GRIGNARD REAGENTS. [Link]
-
National Institutes of Health. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Agett, A. H. (n.d.). THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS. [Link]
-
LookChem. (n.d.). Cas 97168-13-3,1,1,2-TRIFLUOROBUT-1-EN-4-OL. [Link]
-
ResearchGate. (2010). Fluorine: An invaluable tool in medicinal chemistry. [Link]
-
MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
-
Organic Syntheses. (n.d.). vinyl bromide. [Link]
-
Beilstein Journals. (2021). Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. [Link]
-
Vedantu. (n.d.). Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. lookchem.com [lookchem.com]
- 4. scbt.com [scbt.com]
- 5. oms.bdu.ac.in [oms.bdu.ac.in]
- 6. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. d.lib.msu.edu [d.lib.msu.edu]
- 9. Synthesis of fluorinated allylic alcohols via photoinduced decarboxylative cross-coupling of α-fluoroacrylic acids and alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of fluorinated allylic alcohols via photoinduced decarboxylative cross-coupling of α-fluoroacrylic acids and alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. WO2020141514A1 - Synthesis of 1,1,2-trifluoro-4-(substituted sufonyl)-but-1-ene - Google Patents [patents.google.com]
- 12. Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Allylic alcohol synthesis by addition [organic-chemistry.org]
- 15. 1,1,2-TRIFLUOROBUT-1-EN-4-OL | 97168-13-3 [amp.chemicalbook.com]
